molecular formula C24H16O4 B11030701 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate

Cat. No.: B11030701
M. Wt: 368.4 g/mol
InChI Key: RVRCUPUBDWQPRI-UHFFFAOYSA-N
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Description

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]phenyl 2-phenylacetate is a complex organic compound with a unique structure that includes an indene moiety and a phenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]phenyl 2-phenylacetate typically involves the condensation of 1,3-dioxo-1,3-dihydro-2H-indene-2-carbaldehyde with phenylacetic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]phenyl 2-phenylacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenylacetate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylacetate derivatives.

Scientific Research Applications

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]phenyl 2-phenylacetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]phenyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-2-methoxyphenyl 2-furoate
  • 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-2-methoxyphenoxy}methylbenzoate
  • 2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]phenoxy}methylbenzoic acid

Uniqueness

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]phenyl 2-phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl] 2-phenylacetate

InChI

InChI=1S/C24H16O4/c25-22(15-16-6-2-1-3-7-16)28-18-12-10-17(11-13-18)14-21-23(26)19-8-4-5-9-20(19)24(21)27/h1-14H,15H2

InChI Key

RVRCUPUBDWQPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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